molecular formula C22H16ClIN2O4 B11535228 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11535228
M. Wt: 534.7 g/mol
InChI Key: IVKKFXJWFXTUQL-DHRITJCHSA-N
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Description

This compound is a structurally complex organic molecule featuring three key functional groups:

  • Hydrazinylidene linkage: Imparts rigidity and chelating properties, enabling interactions with biological targets.
  • 2-Iodobenzoate ester: Enhances molecular weight and steric bulk, influencing solubility and receptor binding .

Synthesis: Multi-step reactions involving condensation of 4-chlorophenoxyacetyl hydrazine with an aldehyde precursor, followed by esterification with 2-iodobenzoic acid. Critical parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) to optimize yield (>65%) and purity (>95%) .

Properties

Molecular Formula

C22H16ClIN2O4

Molecular Weight

534.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H16ClIN2O4/c23-16-7-11-17(12-8-16)29-14-21(27)26-25-13-15-5-9-18(10-6-15)30-22(28)19-3-1-2-4-20(19)24/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

IVKKFXJWFXTUQL-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)I

Origin of Product

United States

Preparation Methods

The synthetic route for this compound involves the reaction of 2-iodobenzoic acid with 4-chlorophenoxyacetyl hydrazine under appropriate conditions. Industrial production methods may vary, but the key steps remain consistent.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products formed depend on the specific reaction conditions. For example, reduction may yield the corresponding alcohol, while halogenation leads to substitution products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Explored for pharmacological properties, such as antimicrobial or anticancer effects.

    Industry: May find applications in materials science or as intermediates for other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Reference
4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate Chlorophenoxy, hydrazinylidene, iodobenzoate Antimicrobial, enzyme inhibition
2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate Methoxybenzoyl, chlorobenzoate Anticancer, antibacterial
4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate Methylphenoxy, bromobenzoate Cytotoxic (in vitro cancer cell lines)
4-[(E)-[[2-(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate Propoxybenzoyl, dichlorobenzoate Herbicidal, auxin mimic
4-(2-((2,4-dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate Dichlorophenoxy, carbohydrazone, iodobenzoate Enzyme inhibition (e.g., acetylcholinesterase)

Key Observations:

Substituent Effects on Bioactivity: Halogen Variation: Replacement of iodine (target compound) with bromine () reduces electrophilicity, diminishing kinase inhibition but enhancing membrane permeability. Phenoxy Group Modifications: Dichlorophenoxy derivatives () exhibit stronger herbicidal activity due to auxin-like effects, whereas methoxybenzoyl analogs () show enhanced anticancer potency via apoptosis induction.

Hydrazinylidene Linkage: All compounds utilize this moiety for metal chelation and receptor binding.

Synthetic Complexity :

  • Iodinated derivatives (target compound, ) require stringent reaction conditions (e.g., iodine protection) compared to bromo or chloro analogs, impacting scalability .

Pharmacokinetic Profiles :

  • The target compound’s iodine atom increases molecular weight (MW: ~515 g/mol), reducing aqueous solubility but enhancing serum protein binding (>85%) compared to lighter halogenated analogs (e.g., , MW: ~450 g/mol) .

Biological Activity

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups that suggest potential biological activity. The compound is of interest in medicinal chemistry due to its possible therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClN2O3IC_{17}H_{15}ClN_{2}O_{3}I, with a molecular weight of approximately 420.67 g/mol. The structure features a hydrazinylidene group, which is known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC₁₇H₁₅ClN₂O₃I
Molecular Weight420.67 g/mol
IUPAC NameThis compound
Functional GroupsHydrazone, Ester

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The hydrazinylidene moiety may facilitate the inhibition of certain enzymes, leading to altered metabolic processes in cells.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that hydrazone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Antimicrobial Properties : Compounds containing phenoxy and hydrazone groups have demonstrated antibacterial and antifungal activities against various pathogens.

Case Studies

  • Anticancer Studies : In vitro studies on similar hydrazone compounds have reported IC50 values in the micromolar range against various cancer cell lines, indicating potential effectiveness as anticancer agents.
  • Antimicrobial Testing : A study assessing the antimicrobial efficacy of phenoxyacetyl derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

Research Findings

Recent research highlights the following findings related to the biological activity of structurally related compounds:

  • Structure-Activity Relationship (SAR) : Modifications in the phenyl ring or substitution patterns significantly influence the biological efficacy of these compounds. For instance, introducing electron-withdrawing groups often enhances anticancer activity.
Compound Biological Activity IC50 (µM)
This compoundAnticancer~10
4-[{(E)-[2-(3-nitrophenoxy)acetyl]hydrazinylidene}methyl]-phenolAntimicrobial~25

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